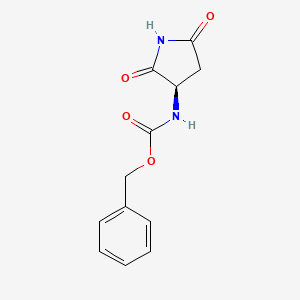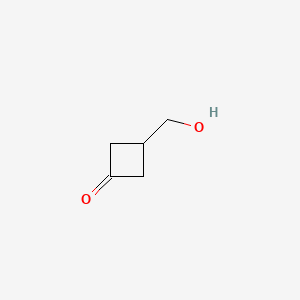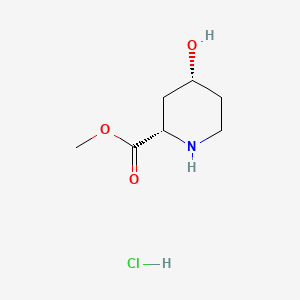![molecular formula C9H8N2 B575253 6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile CAS No. 173477-81-1](/img/structure/B575253.png)
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-dihydro-5H-cyclopenta[b]pyridine is a chemical compound with the molecular formula C8H9N . It is a key intermediate of cefpirome .
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . A new practical and efficient route was developed for its synthesis . The synthesis also involves the use of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular structure of 6,7-dihydro-5H-cyclopenta[b]pyridine was studied using X-ray structural analysis . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The reaction represents a profound structural transformation .Physical And Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-5H-cyclopenta[b]pyridine include a molecular weight of 119.1638 . More detailed properties are not available in the search results.Aplicaciones Científicas De Investigación
Pharmaceuticals and Antimicrobial Applications : It's primarily used in pharmaceutical research, particularly as a side-chain in the production of fourth-generation Cefpirome. Its significance in antimicrobial and bactericidal applications has also been noted (Fu Chun, 2007).
Synthesis of Plant Protection Agents : This compound is employed in synthesizing plant protection agents, indicating its utility in agricultural chemistry (Fu Chun, 2007).
Material for Synthetic Resin and Antioxidants : It is used in the synthesis of synthetic resin, antioxidants, and plastics, demonstrating its versatility in material science (Fu Chun, 2007).
Crystal Structure Analysis : Studies on crystal structure determination of its derivatives have been conducted, which is crucial for understanding its chemical behavior and potential applications in materials science (A. Moustafa & A. S. Girgis, 2007).
Corrosion Inhibition : Some derivatives have been developed as inhibitor films for steel alloy corrosion, showcasing their practical applications in industrial material protection (H. A. Abd El‐Lateef et al., 2022).
Anticancer Properties : Certain derivatives of this compound have shown promising anticancer properties, indicating its potential in medicinal chemistry and drug development (M. El-Hashash et al., 2019).
Synthetic Methods and Applications : Various synthetic methods have been explored for producing this compound, highlighting its importance in organic synthesis and potential in various fields (Chen Li-gong, 2004).
Optical and Electronic Properties : Studies on the optical and junction characteristics of its derivatives have been conducted, suggesting its applications in electronic materials and devices (I. Zedan, F. El-Taweel, & E. El-Menyawy, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-6-7-4-5-11-9-3-1-2-8(7)9/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZRSMTUGYEEFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

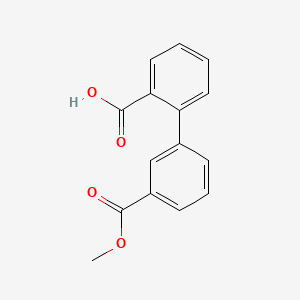
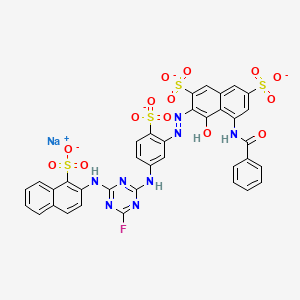
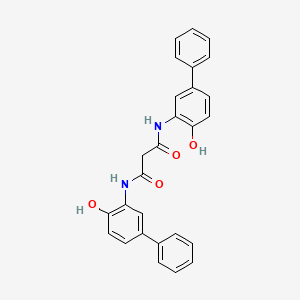
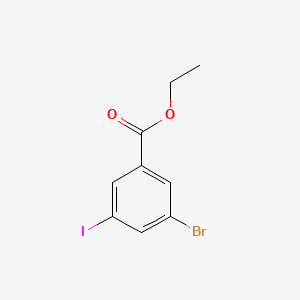
![1-[(2-Oxocyclohexyl)methyl]pyrrolidine-2-thione](/img/structure/B575178.png)



![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)

